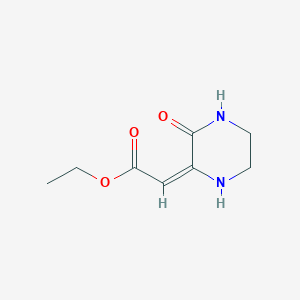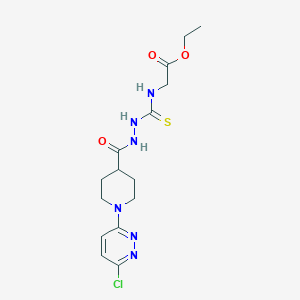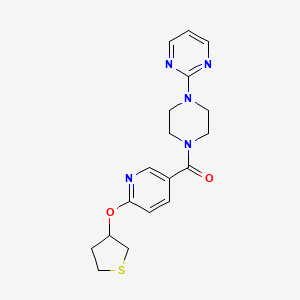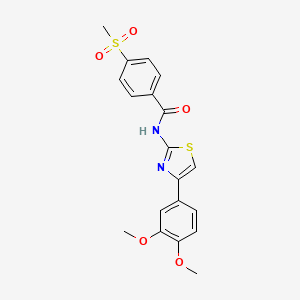
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in the field of neuroscience. It has been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用機序
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system. This compound binds to the α7nAChR and activates it, resulting in the release of neurotransmitters such as acetylcholine and glutamate. This activation leads to an increase in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function and memory by enhancing synaptic plasticity. This compound has also been found to reduce inflammation and oxidative stress, which are associated with various neurological disorders. Additionally, this compound has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a selective agonist of the α7nAChR, which may limit its application in studies that involve other neurotransmitter systems. Additionally, the effects of this compound may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for the study of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. One direction is the development of more potent and selective agonists of the α7nAChR. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the effects of this compound on other neurotransmitter systems and its long-term effects need to be further studied. The development of this compound as a therapeutic agent for neurological disorders also requires extensive preclinical and clinical trials to establish its safety and efficacy.
Conclusion:
This compound is a synthetic compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the α7nAChR, which leads to an increase in synaptic plasticity and improvement in cognitive function and memory. This compound has various biochemical and physiological effects, including reducing inflammation and oxidative stress and having a neuroprotective effect. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more potent and selective agonists of the α7nAChR and investigating its potential therapeutic applications in other neurological disorders.
合成法
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thiazole, which is a heterocyclic compound, and benzamide, which is a carboxamide derivative. The reaction between these two compounds results in the formation of this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function and memory. This compound has also been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. It has been found to improve cognitive function and reduce the symptoms of these disorders.
特性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-9-6-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYCZNLKZFAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2458339.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)

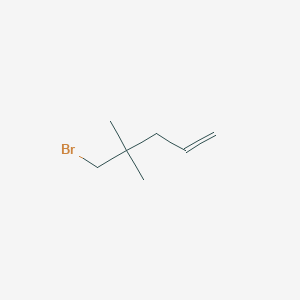

![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2458348.png)
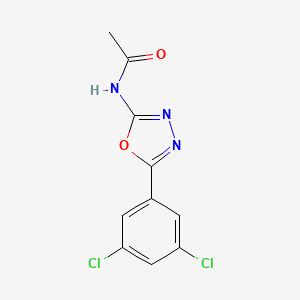
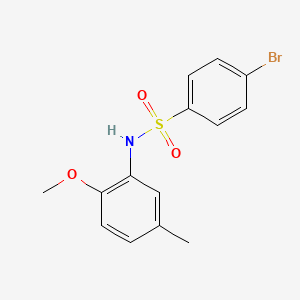
![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
